molecular formula C17H16 B1628159 1,2,4-Trimethylanthracene CAS No. 20153-28-0

1,2,4-Trimethylanthracene

Cat. No.: B1628159
CAS No.: 20153-28-0
M. Wt: 220.31 g/mol
InChI Key: KOSVJVKOCMOLKU-UHFFFAOYSA-N
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Description

1,2,4-Trimethylanthracene (CAS 20153-28-0) is an organic compound with the molecular formula C 17 H 16 and a molecular weight of 220.31 g/mol . This polycyclic aromatic hydrocarbon is of significant interest in scientific research, particularly in the fields of organic chemistry and photochemistry. Key Chemical Properties:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-11-8-12(2)16-9-14-6-4-5-7-15(14)10-17(16)13(11)3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSVJVKOCMOLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC3=CC=CC=C3C=C12)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566436
Record name 1,2,4-Trimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20153-28-0
Record name 1,2,4-Trimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of Methylated Anthracene Research

The study of methylated anthracenes is intrinsically linked to the history of coal tar chemistry. Anthracene (B1667546) itself was first isolated from coal tar in 1832. wikipedia.org In the subsequent decades, as chemists worked to separate and identify the myriad components of this complex mixture, various methylated derivatives of anthracene were discovered. wikipedia.org Early research was largely observational, focused on isolation and basic characterization.

A significant leap in understanding came with the development of modern synthetic and analytical techniques. The Elbs reaction, a classic method for preparing anthracenes, provided a route to synthesize specific isomers in the laboratory. newworldencyclopedia.org However, these early cyclodehydration reactions often required harsh conditions and could lead to rearrangements and side products. cdnsciencepub.com The advent of spectroscopic methods like Nuclear Magnetic Resonance (NMR) in the mid-20th century, particularly ¹³C NMR, was a watershed moment. It allowed for the detailed structural elucidation of different isomers and the study of how methyl groups affect the electronic environment of the carbon skeleton. cdnsciencepub.com These advancements enabled a more systematic investigation into the structure-property relationships of polymethylated anthracenes.

Structural Significance of Methylation Patterns in Polycyclic Aromatic Hydrocarbon Systems

The methylation pattern on a polycyclic aromatic hydrocarbon, such as anthracene (B1667546), has profound structural and electronic consequences.

Electronic Effects: Methyl groups are electron-donating. Their presence increases the electron density of the aromatic system, which can alter the molecule's reactivity. acs.org This increased electron density particularly affects the sites of electrophilic attack and can influence the molecule's oxidation potential. newworldencyclopedia.org

Steric Effects: The physical bulk of methyl groups introduces steric hindrance. When methyl groups are in close proximity, such as in a peri position (e.g., between positions 1 and 8 or 4 and 5 on the anthracene core), significant steric strain can occur. cdnsciencepub.com This strain can force the aromatic ring system to deviate from planarity. This distortion, in turn, affects the π-orbital overlap, which has a direct impact on the molecule's electronic absorption (UV-Vis) and fluorescence properties. acs.orgresearchmap.jp

Photophysical Properties: The combination of electronic and steric effects modifies the photophysical behavior of the molecule. Anthracene is known for its characteristic blue fluorescence. wikipedia.org The addition of methyl groups can shift the absorption and emission wavelengths and alter the fluorescence quantum yield. mdpi.comresearchgate.net For instance, steric hindrance can stabilize non-reactive forms of the molecule, while different crystal packing arrangements of the same methylated anthracene can lead to vastly different emission colors. mdpi.comacs.org Furthermore, methylation can influence the propensity of anthracenes to photodimerize, a characteristic reaction where two molecules join together upon exposure to UV light. newworldencyclopedia.orgroyalsocietypublishing.org

Current Research Trajectories Involving 1,2,4 Trimethylanthracene

Mechanistic Considerations in this compound Synthesis

Challenges and Strategies for Alkyl Group Retention and Migration

The synthesis of specific polysubstituted anthracenes, such as this compound, is fraught with challenges, primarily centered on controlling the regioselectivity of substitution and preventing the migration or loss of alkyl groups during the reaction. These issues are particularly prevalent in classical synthetic routes like Friedel-Crafts alkylation and cyclodehydration reactions, which often involve harsh conditions and reactive cationic intermediates.

A significant hurdle in the synthesis of polymethylated anthracenes is the propensity for alkyl group migrations. cdnsciencepub.com Electrophilic substitution reactions, a common method for introducing substituents to aromatic rings, can lead to rearrangements of the alkyl groups already present. researchgate.net This is especially true under the vigorous pyrolytic or acid-catalyzed conditions required for many cyclodehydration steps used to form the anthracene (B1667546) core. cdnsciencepub.com These conditions can facilitate phenonium ion rearrangements, leading to a scramble of the alkyl substitution pattern and the formation of a mixture of isomers, which are often difficult to separate. Dealkylation, the complete loss of an alkyl group, is another common side reaction under these conditions. cdnsciencepub.com

The mechanism of these migrations often involves the formation of carbocation intermediates. In Friedel-Crafts type reactions, the strong Lewis acid catalysts can promote the reversible migration of alkyl groups, driven by the formation of the most thermodynamically stable isomer. researchgate.netresearchgate.net For instance, in the acylation of anthracene, the initial kinetically favored product can differ from the thermodynamically favored one, which is formed after prolonged reaction times or at higher temperatures, allowing for equilibrium to be established. researchgate.netresearchgate.netwikipedia.orglibretexts.org This principle of kinetic versus thermodynamic control is a key challenge but also presents a strategic avenue for controlling the final product distribution.

Key Challenges in Alkyl Group Retention:

Alkyl Group Migration: Under acidic conditions, methyl groups can shift to different positions on the anthracene ring, leading to a mixture of isomers.

Dealkylation: Complete loss of methyl groups can occur, resulting in less substituted anthracene byproducts.

Lack of Regioselectivity: Initial substitution reactions may not proceed with the desired regioselectivity, yielding a mixture of products from the outset.

To overcome these challenges, several strategies have been developed, focusing on both modifying classical procedures and employing alternative synthetic routes.

Strategies for Controlled Synthesis:

One primary strategy involves carefully controlling reaction conditions to favor the desired kinetic or thermodynamic product. wikipedia.orglibretexts.org Lower temperatures and shorter reaction times generally favor the kinetic product, which is formed fastest, while higher temperatures and longer reaction times allow the reaction to equilibrate and form the most stable thermodynamic product. youtube.com

Table 1: Influence of Reaction Conditions on Product Distribution in Electrophilic Substitution of Anthracene Derivatives (Illustrative)
Reaction TypeConditionsMajor Product TypeRationale
Friedel-Crafts AcylationLow Temperature, Short DurationKinetic ProductFavors the fastest-forming isomer, often at the most accessible position. researchgate.netresearchgate.net
Friedel-Crafts AcylationHigh Temperature, Long DurationThermodynamic ProductAllows for rearrangement to the most stable isomer. researchgate.netresearchgate.net
CyclodehydrationVigorous (e.g., strong acid, heat)Mixture with Migrated AlkylsHigh energy input facilitates carbocation rearrangements. cdnsciencepub.com
Cyclodehydration via Anthrone (B1665570)Mild (e.g., 80% H₂SO₄, 0 °C)Retention of SubstitutionMilder conditions prevent rearrangements. cdnsciencepub.com

Another powerful strategy is to circumvent the harsh conditions of traditional cyclodehydrations by using alternative precursors. The synthesis of polysubstituted anthracenes via the corresponding anthrones is a notable example. The cyclodehydration of o-benzylbenzoic acids to form anthrones can be achieved under much milder conditions (e.g., 80% sulfuric acid at 0 °C) and in high yields, without causing rearrangements. cdnsciencepub.com The resulting anthrone can then be converted to the desired anthracene, preserving the intended substitution pattern. This method was successfully used to synthesize various polymethylated anthracenes, such as 1,4,5,8-tetramethylanthracene, confirming the retention of the alkyl groups' positions. cdnsciencepub.com

The Diels-Alder reaction offers another strategic approach to building the anthracene core with predefined substitution. researchgate.netnih.govorganicchemistrydata.org By choosing appropriately substituted dienes and dienophiles, one can construct the tricyclic system with the methyl groups in the desired locations from the start. The regioselectivity of the Diels-Alder reaction itself can be influenced by the electronic properties of the substituents on both the diene and the dienophile, as well as by the use of Lewis acid catalysts. researchgate.netnih.gov This method provides a more controlled and predictable pathway to specific isomers compared to stepwise electrophilic substitution on a pre-formed anthracene ring.

Finally, modern transition-metal-catalyzed reactions are emerging as a highly effective means of constructing polysubstituted aromatic systems with high regioselectivity. frontiersin.org Methods such as rhodium-catalyzed oxidative coupling reactions can be used to synthesize 1,2,3,4-tetrasubstituted anthracene derivatives, showcasing the potential for precise control over the final substitution pattern. frontiersin.org

The successful synthesis of specific isomers like 1,4,6-trimethylanthracene demonstrates that these challenges, while significant, can be overcome through careful selection of synthetic strategy and reaction conditions. rsc.org The characterization of these specific isomers is often confirmed through detailed spectroscopic analysis, particularly NMR. cdnsciencepub.comlookchem.com

Table 2: Spectroscopic Data for Selected Polymethylated Anthracenes
Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm) - Methyl Carbons
1,4,5,8-TetramethylanthraceneMethyls: 2.85, 2.95; Aromatic: 7.25, 8.69 cdnsciencepub.com14.0, 19.9 cdnsciencepub.com
1,4,9-TrimethylanthraceneMethyls: 2.76, 2.82, 3.10; Aromatic: 7.1-8.3 lookchem.comNot specified in source.
2,7,9-TrimethylanthraceneMethyls: 2.51, 2.51, 3.06; Aromatic: 7.2-8.2 cdnsciencepub.com14.3, 21.7 cdnsciencepub.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. uomustansiriyah.edu.iqmasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. uomustansiriyah.edu.iqmasterorganicchemistry.com The mechanism typically involves a two-step process: the formation of a resonance-stabilized carbocation intermediate (arenium ion or σ-complex) followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iqmakingmolecules.com The reactivity and regioselectivity of EAS are significantly influenced by the substituents present on the aromatic ring. msu.edu Electron-donating groups, such as alkyl groups, activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. msu.edu

Sulfonation Reactivity and Product Analysis

The sulfonation of 1,4,9-trimethylanthracene with a dioxan-sulfur trioxide complex has been studied. rsc.org This reaction yields sultones as products. rsc.org In the broader context of methylated anthracenes, sulfonation with sulfur trioxide can lead to a variety of products, including α-sulfonic acids, dimeric products, and sultones. researchgate.net For instance, the sulfonation of various α-chloro-substituted 9-alkylanthracenes with a dioxan-SO3 complex in dioxan at 25°C has been investigated. rsc.org While all studied methylanthracene derivatives yielded α-sulfonic acids, 1,4,9-trimethylanthracene specifically produced sultones. rsc.org The formation of these different products is proposed to occur through initial attack of SO3 at different positions on the anthracene core. rsc.org Dimeric products and certain sultones are suggested to result from an initial attack at C-9 and C-1 respectively, while other products arise from an attack at C-10. rsc.org

SubstrateReagentProductsReference
1,4,9-TrimethylanthraceneDioxan-SO3 complexSultones rsc.org
α-Chloro-substituted 9-methylanthracenesDioxan-SO3 complexα-Sulfonic acids rsc.org
1,5-Dichloro-9-methylanthraceneDioxan-SO3 complexα-Sulfonic acid, Dimer rsc.org

Site Selectivity of Electrophilic Attack on Methylated Anthracene Systems

The positions of electrophilic attack on substituted aromatic rings are governed by the electronic effects of the substituents. nih.govacs.org Methyl groups, being electron-donating, activate the aromatic ring and direct incoming electrophiles to the ortho and para positions due to the stabilization of the cationic Wheland intermediate. acs.org In the case of this compound, the three methyl groups are expected to enhance the nucleophilicity of the anthracene core and direct electrophilic attack to specific positions. The central ring of anthracene is generally more reactive than the outer rings. researchgate.net The precise site of substitution will be determined by the combined directing effects of the three methyl groups and the inherent reactivity of the different positions on the anthracene nucleus. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most likely sites of electrophilic attack by analyzing the calculated charge densities and the stability of the possible intermediates.

Photochemical Reactivity

The photochemistry of anthracene and its derivatives is a well-studied field, characterized by reactions such as photodimerization and photoisomerization. scribd.comccspublishing.org.cn

Photodimerization of this compound

Anthracenes are known to undergo [4+4] photodimerization upon irradiation. ccspublishing.org.cnresearchgate.netrsc.org This reaction involves the formation of a dimer by the cycloaddition of two anthracene molecules at the 9 and 10 positions. rsc.org The photodimerization of anthracene derivatives can be influenced by steric effects of the substituents. researchgate.net For instance, while 2-phenylanthracene (B159574) can form a homodimer, it selectively reacts with 2,3,6,7-tetraphenylanthracene (B1250412) when the latter is selectively excited. researchgate.net Research on 2,9,10-trimethylanthracene has shown that it participates in photodimerization reactions, forming dimers in high yield despite the steric bulk of the methyl groups. researchgate.net This suggests that this compound would also be expected to undergo photodimerization, likely forming a head-to-tail or head-to-head dimer depending on the steric and electronic influences of the methyl groups on the transition state.

Photoisomerization Phenomena in Related Anthracene Analogues

In addition to dimerization, some substituted anthracenes can undergo photoisomerization to form Dewar isomers. lookchem.comresearchgate.net This reaction is often driven by the relief of steric strain in the parent anthracene. lookchem.com For example, decamethylanthracene readily photoisomerizes to its 9,10-Dewar isomer. lookchem.com However, not all substituted anthracenes follow this pathway. For instance, 1,4,9-trimethylanthracene has been observed to undergo photodimerization rather than photoisomerization to a Dewar isomer. lookchem.com The formation of Dewar isomers is a reversible process, and these isomers can revert to the parent anthracene either thermally or photochemically. lookchem.comresearchgate.net The stability of the Dewar isomer is influenced by the substituents present on the anthracene core. lookchem.com

Diels-Alder Cycloaddition Reactions in Polymethylanthracenes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.comwikipedia.orgiitk.ac.in Higher acenes, including anthracene, are reactive as dienes in Diels-Alder reactions, and their reactivity generally increases with the number of fused rings. scite.ai Polymethylated aromatic compounds, such as 1,2,3,4-tetramethylnaphthalene, have been shown to be more reactive in Diels-Alder reactions than their unsubstituted parent compounds. scite.ai This increased reactivity is attributed to the steric repulsion between the methyl groups, which is relieved in the non-planar adduct. scite.ai Given this trend, it is expected that polymethylanthracenes, including this compound, would exhibit enhanced reactivity in Diels-Alder reactions compared to anthracene itself. The reaction would likely occur across the central ring, which acts as the diene.

Spectroscopic and Structural Characterization of 1,2,4 Trimethylanthracene

X-ray Crystallography for Solid-State Molecular Architecture

Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), as well as a thorough review of publicly available scientific literature, did not yield any specific X-ray crystallography data for the compound 1,2,4-trimethylanthracene.

This indicates that the single-crystal X-ray structure of this compound has not been determined and/or deposited in these major public repositories as of the latest searches. Consequently, detailed information regarding its solid-state molecular architecture, such as unit cell parameters, space group, and specific intermolecular interactions in the crystalline state, is not available.

While X-ray crystallography is a definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the ability to grow single crystals of suitable quality. The absence of such data for this compound in the public domain suggests that either the compound has not yet been subjected to single-crystal X-ray diffraction analysis or that attempts to crystallize it have thus far been unsuccessful.

For context, X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. It also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and, if applicable, hydrogen bonding or π-π stacking. This information is invaluable for understanding the physical properties of a compound and for computational chemistry studies.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely theoretical. Computational methods could be employed to predict its likely conformation and packing, but such models would lack experimental validation.

Further research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be required to provide the empirical data for a complete structural characterization.

Computational Investigations of 1,2,4 Trimethylanthracene

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like 1,2,4-trimethylanthracene from a theoretical standpoint. These methods allow for the calculation of various molecular parameters, offering insights that can be complementary to or in advance of experimental data.

Comparative Studies and Derivatives in Anthracene Chemistry

Synthesis and Reactivity of Isomeric and Homologous Trimethylanthracenes

The synthesis of specific trimethylanthracene isomers can be challenging, often requiring multi-step procedures or resulting in mixtures that are difficult to separate.

Synthesis: A classic, though often low-yield, approach to polymethylated anthracenes is through Friedel-Crafts reactions. For instance, historical studies noted that polymethylanthracenes, likely including 1,2,4-trimethylanthracene, were formed as by-products during Friedel-Crafts condensations where p-xylene (B151628) was a reactant rsc.org. More controlled and targeted syntheses often proceed through anthrone (B1665570) or anthraquinone (B42736) intermediates, which can be prepared with greater regioselectivity. The general strategy involves the cyclodehydration of suitably substituted o-benzylbenzoic acids to form anthrones, which are then reduced and dehydrated to the desired anthracene (B1667546) cdnsciencepub.com. This method offers a more reliable route to specific isomers compared to direct cyclodehydration, which can lead to rearrangements and complex product mixtures cdnsciencepub.com.

Another powerful method is the Diels-Alder reaction, which is a cornerstone for constructing the anthracene framework iitk.ac.inresearchgate.net. For example, a substituted diene can react with a dienophile like naphthoquinone, followed by subsequent aromatization steps, to build the anthracene core with predefined substitution patterns beilstein-journals.orgiitk.ac.in. Rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes has also emerged as an efficient modern method for producing 1,2,3,4-tetrasubstituted anthracenes frontiersin.org.

A comparison of synthetic strategies for various methylated anthracenes is presented below:

Target Compound Synthetic Method Key Precursors Reference
This compoundFriedel-Crafts Condensation (as by-product)p-Xylene rsc.org
1,4,5,8-TetramethylanthraceneAnthrone Intermediate RouteSubstituted o-benzylbenzoic acid cdnsciencepub.com
2,7,9-TrimethylanthraceneAnthrone Intermediate RouteSubstituted o-benzylbenzoic acid cdnsciencepub.com
Substituted AnthraquinonesDiels-Alder / Oxidation1,3-Dienes and aroyl-substituted propiolates beilstein-journals.org
1,2,3,4-Tetrasubstituted AnthracenesRhodium-Catalyzed Oxidative CouplingArylboronic acids and internal alkynes frontiersin.org

Reactivity: The reactivity of trimethylanthracenes is dictated by the electron-donating nature of the methyl groups and the inherent reactivity of the anthracene core, particularly at the 9- and 10-positions.

Electrophilic Substitution: Methyl groups activate the aromatic system towards electrophilic attack. However, steric hindrance can influence the site of substitution. For example, the sulphonation of 1,4,9-trimethylanthracene was found to yield not only the expected sulphonic acids but also sultones, indicating complex reaction pathways influenced by the substitution pattern.

Photodimerization: A characteristic reaction of anthracenes is the [4+4] photocycloaddition at the 9,10-positions upon UV irradiation to form a dimer researchgate.netepa.govscispace.com. The presence and position of methyl groups can significantly affect this reaction. For instance, while many 9-substituted anthracenes readily photodimerize, heavily methylated analogues like 1,4,9-trimethylanthracene have been observed to primarily give photodimers, whereas other isomers might be more prone to photooxidation lookchem.com. In some cases, steric hindrance can lead to the formation of less common dissymmetrical cyclodimers oup.com.

Diels-Alder Reactions: The central ring of anthracene can act as a diene in Diels-Alder reactions iitk.ac.inresearchgate.net. The reaction is highly valuable for creating functionalized, bridged bicyclic systems, which are precursors to various drugs and complex molecules researchgate.netorientjchem.org. The electronic effects of the methyl groups in this compound would influence the rate and regioselectivity of such cycloadditions.

Investigation of Structure-Reactivity and Structure-Property Relationships in Methylated Anthracene Series

The number and position of methyl groups on the anthracene skeleton have a profound impact on the molecule's electronic structure, stability, and physical properties.

Structure-Reactivity Relationships: Computational studies on methylated polycyclic aromatic hydrocarbons, including anthracene derivatives, provide significant insight into their reactivity. The stability of carbocations, which are key intermediates in metabolic activation and other reactions, is heavily influenced by methylation.

Carbocation Stability: Methyl groups stabilize carbocations through an inductive donor effect. Studies on the related benzo[a]anthracene system show that methylation leads to more exothermic epoxide ring-opening reactions, a key step in their metabolic activation acs.orgnih.gov.

Conformational Effects: The introduction of methyl groups, particularly in sterically hindered positions (e.g., a "bay-region" methyl group), can cause the aromatic system to deviate from planarity. acs.orgnih.govresearchgate.net This structural distortion can destabilize a precursor molecule, such as an epoxide, thereby favoring reactions like ring-opening acs.orgnih.gov. Theoretical investigations on various dimethylanthracene isomers have shown that methylation increases the conformational non-rigidity of the aromatic system, which may facilitate interactions with enzymes researchgate.netresearchgate.net.

Structure-Property Relationships: The physical and spectroscopic properties of anthracenes are also highly tunable via methylation.

Aromaticity and Spectroscopic Properties: Theoretical calculations indicate that while the fundamental aromatic character is retained, methylation does influence the local aromaticity of the individual rings researchgate.netresearchgate.net. This, in turn, affects the spectroscopic properties. The absorption and fluorescence spectra of anthracene derivatives are sensitive to substitution vt.edunih.gov. Generally, alkyl substitution can cause red-shifts (a shift to longer wavelengths) in the absorption and emission spectra.

Solubility and Packing: Methyl groups increase the lipophilicity of the anthracene core, affecting its solubility and interactions in solution and the solid state. In crystal engineering, substituents are known to dictate the solid-state packing, which can influence properties like fluorescence quantum yield. For instance, introducing bulky substituents can prevent the strong π–π stacking that often leads to fluorescence quenching in the solid state nih.gov.

Formation and Characterization of Functionalized this compound Derivatives

While the literature on the specific functionalization of this compound is limited, the general reactivity of the anthracene nucleus allows for the prediction of several classes of derivatives. Key reactive sites include the peripheral aromatic protons for electrophilic substitution and the central 9,10-positions for oxidation and cycloaddition.

An example from a closely related system is the preparation of 2-chloro-6,9,10-trimethylanthracene, which highlights that functional groups can be introduced onto a trimethylated anthracene core researchgate.net. The synthesis of complex quinone structures like 5-acetyloxymethyl-4,4,8-trimethylanthracene-1,9,10(4H)-trione demonstrates that the trimethylanthracene moiety can be incorporated into highly functionalized systems through multi-step synthetic sequences, often involving Diels-Alder reactions followed by subsequent modifications icrea.cat.

Potential functionalized derivatives could be synthesized via established methods:

Oxidation: Oxidation of the 9,10-positions to yield a 1,2,4-trimethylanthraquinone. This is a common transformation for anthracenes and provides a versatile intermediate for further chemistry beilstein-journals.org.

Halogenation: Bromination or chlorination would likely occur at the most activated and sterically accessible positions on the terminal rings or at the 9,10-positions.

Nitration and Sulfonation: Electrophilic substitution to install nitro or sulfonic acid groups, with the regiochemical outcome depending on reaction conditions and the directing effects of the three methyl groups.

Formylation: Vilsmeier-Haack or other formylation methods could introduce an aldehyde group, a versatile handle for further derivatization.

Characterization of these derivatives would rely on a standard suite of analytical techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) would be crucial for confirming the substitution pattern, while mass spectrometry would verify the molecular weight. Infrared (IR) spectroscopy would identify characteristic functional groups (e.g., C=O stretch for a quinone), and UV-Visible spectroscopy would characterize changes in the electronic structure of the π-system nih.govrsc.org.

Advanced Synthetic Targets Incorporating the Trimethylanthracene Moiety

The unique photophysical properties and rigid, planar structure of the anthracene core make it an attractive building block for advanced materials and complex molecular architectures. The this compound unit could be incorporated into several classes of advanced synthetic targets.

Molecular Switches and Machines: The reversible photodimerization of anthracenes is a key reaction for creating photo-responsive systems. By incorporating a this compound unit into a larger molecular or supramolecular structure, it would be possible to induce significant conformational changes with light, forming the basis of a molecular switch researchgate.net.

Organic Electronics: Anthracene derivatives are widely studied for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their high charge carrier mobility and fluorescence beilstein-journals.org. The substitution pattern on the anthracene core tunes the electronic properties (e.g., HOMO/LUMO levels) and solid-state packing, which are critical for device performance acs.org. A this compound core could be functionalized with donor and acceptor groups to create novel materials for optoelectronic applications.

Fluorescent Sensors: The fluorescence of anthracene is sensitive to its local environment. This property can be harnessed to create chemosensors. A this compound scaffold could be functionalized with a receptor unit designed to bind a specific analyte (e.g., a metal ion or small molecule). Binding would then trigger a change in the fluorescence signal (intensity or wavelength), allowing for detection.

Complex Heterocyclic Systems: The anthracene framework can be a building block for larger, more complex heterocyclic structures. For example, a this compound derivative could be used in coupling reactions to synthesize anthracenyl-substituted benzimidazoles, which are scaffolds with a broad range of biological activities beilstein-journals.org.

The synthesis of these advanced targets would leverage the functionalization strategies discussed previously, using the trimethylanthracene unit as a core component to be elaborated with other functional moieties through modern synthetic methodologies like cross-coupling reactions and cycloadditions.

Broader Academic Relevance and Future Research Directions

1,2,4-Trimethylanthracene as a Model System in Polycyclic Aromatic Hydrocarbon Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings, often formed from the incomplete combustion of organic materials. iarc.frresearchgate.net Many PAHs are recognized as environmental pollutants, with several classified as probable or reasonably anticipated human carcinogens. iarc.frnih.gov Methylated PAHs, such as the derivatives of anthracene (B1667546), are of particular interest as the position and number of methyl groups can dramatically alter their biological activity. acs.orgoup.comacs.org

The scientific community uses methylated anthracenes as model systems to understand the fundamental relationship between chemical structure and carcinogenicity. Research has shown that the biological effects of these compounds are highly dependent on the specific location of the methyl substituents. For instance, studies on the tumor-initiating activity of various methylated anthracenes have revealed that the presence of methyl groups at both the 9- and 10-positions is associated with increased mutagenic potency. oup.com In contrast, anthracene itself and isomers like 1- and 2-methylanthracene (B165393) were found to be inactive as mutagens in certain assays. oup.com

The metabolism of these compounds is a key factor in their toxicity. Studies comparing the metabolic pathways of anthracene, 9-methylanthracene, and 9,10-dimethylanthracene (B165754) aim to identify differences that correlate with their observed biological activity. oup.com Research suggests that the formation of a simple epoxide adjacent to a peri-methyl group may be related to the biological activity of specific methylated anthracenes. oup.com

While specific studies focusing on this compound as a primary model compound are limited, the data gathered from its numerous isomers provide a framework for predicting its likely behavior and for understanding how subtle changes in molecular structure can lead to significant differences in toxicological profiles.

Table 1: Comparative Biological Activity of Select Methylated Anthracenes

Compound Mutagenicity (S. typhimurium) Tumor-Initiating Activity (Mouse Skin)
Anthracene Inactive Inactive
1-Methylanthracene Inactive Inactive
2-Methylanthracene Inactive Inactive
9-Methylanthracene Not specified Inactive
9,10-Dimethylanthracene Mutagenic Weakly Carcinogenic/Tumorigenic

This table is a summary of findings from referenced research. oup.com

Contributions to Methodological Advancements in Organic Synthesis

The synthesis of specific polysubstituted anthracenes like the 1,2,4-trimethyl derivative presents notable challenges, and overcoming them has contributed to the advancement of synthetic organic chemistry. cdnsciencepub.com Traditional methods for preparing substituted anthracenes, such as the cyclodehydration of o-benzylacetophenones or o-methylbenzophenones, are often performed under harsh pyrolytic or acid-catalyzed conditions. cdnsciencepub.com These vigorous conditions can lead to undesirable side reactions, including phenonium ion rearrangements, alkyl group migrations, and dealkylations, resulting in low yields and complex mixtures that are difficult to purify. cdnsciencepub.com

To address these limitations, more controlled and higher-yield synthetic routes have been developed. One successful strategy involves the cyclodehydration of o-benzylbenzoic acids to form anthrones under milder conditions. cdnsciencepub.com These anthrones serve as versatile synthetic intermediates which can be converted to the final anthracene product through a gentle, acid-catalyzed dehydration of a 9,10-dihydro-9-anthranol intermediate. cdnsciencepub.com This approach avoids the harsh conditions of older methods and prevents molecular rearrangements, ensuring that the desired isomer is produced. The development of such reliable procedures is crucial for creating specific, pure compounds needed for toxicological and materials science research.

While this compound itself may not be a named contributor to a specific reaction, the demand for it and its isomers drives the refinement of these broader synthetic methodologies. organicdivision.orgorgsyn.org The ability to selectively place functional groups on the anthracene core is a testament to the progress in modern organic synthesis. sathyabama.ac.in

Emerging Areas in the Study of Methylated Anthracenes

Current and future research on methylated anthracenes is expanding from basic carcinogenicity studies to more nuanced investigations of their molecular mechanisms of action and potential applications.

One significant area of research is the interaction of methylated PAHs with the aryl hydrocarbon receptor (AhR). acs.org The AhR is a ligand-activated transcription factor involved in regulating the expression of genes, including those for metabolic enzymes like cytochrome P450s. iarc.fracs.org Studies on monomethylated benz[a]anthracenes (a related family of PAHs) have shown that methyl substitution significantly enhances AhR-mediated activity compared to the parent compound. acs.org This increased activation can lead to altered cell proliferation and other effects associated with tumor promotion.

Another emerging field is the study of how these compounds affect gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis. acs.org Inhibition of GJIC is considered a non-genotoxic mechanism of tumor promotion. Research has found that several monomethylated benz[a]anthracenes are potent inhibitors of GJIC, a mode of action that may contribute to their carcinogenicity. acs.org

Furthermore, comparative metabolism studies are revealing new insights. For example, the fungus Cunninghamella elegans metabolizes methylated anthracenes in a highly stereoselective manner that differs from the metabolism by mammalian enzyme systems. nih.gov This has implications for understanding the environmental fate of these compounds and for potential bioremediation applications.

Finally, the unique photophysical properties of the anthracene core are being exploited in materials science. researchmap.jp While much of this work involves more complex derivatives, the fundamental knowledge of how substitution patterns—including simple methylation—affect the electronic properties of the anthracene ring system is essential for the rational design of new functional materials, such as molecular sensors and photoresponsive polymers. researchmap.jp

Q & A

Q. What statistical approaches are recommended for analyzing photochemical reaction yields in sterically hindered systems?

  • Methodological Answer : Multivariate analysis (e.g., ANOVA) evaluates the significance of steric/electronic variables. Contradiction matrices (TRIZ principles) systematically address trade-offs between reactivity and selectivity. Data normalization against control reactions (e.g., unsubstituted anthracene) isolates steric effects .

Q. How should researchers handle uncertainties in structural assignments of this compound derivatives?

  • Methodological Answer : Combine complementary techniques:
  • X-ray crystallography for absolute configuration.
  • 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
    Discrepancies are resolved through iterative refinement of computational models (e.g., molecular dynamics simulations) .

Experimental Design & Validation

Q. What validation protocols ensure reproducibility in photochemical studies of this compound?

  • Methodological Answer :
  • Light source calibration : Use actinometry (e.g., potassium ferrioxalate) to quantify photon flux.
  • Control experiments : Irradiate individual components to rule out homodimerization.
  • Replicate trials : Minimum triplicate runs under inert atmospheres (N₂/Ar) to prevent oxidation.
  • Cross-lab validation : Share samples with collaborating labs for independent verification .

Q. How can researchers design SAR studies to explore the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Substituent libraries : Synthesize analogs with varied electron-donating/withdrawing groups.
  • Bioassay panels : Test against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and mycobacteria.
  • Mechanistic probes : Use fluorescence quenching or DNA intercalation assays to link structure to function.
  • Data integration : Apply cheminformatics tools (e.g., KNIME, MOE) to correlate substituent properties with activity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.